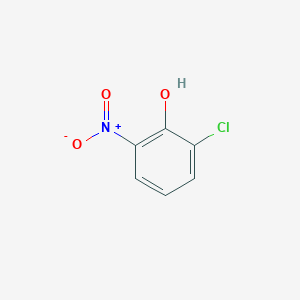

2-Chloro-6-nitrophenol

説明

特性

IUPAC Name |

2-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCYFVWQNFMENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060535 | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-86-1 | |

| Record name | 2-Chloro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-nitrophenol

CAS Number: 603-86-1

This technical guide provides a comprehensive overview of 2-Chloro-6-nitrophenol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed data on its properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1] The presence of the nitro group, a strong electron-withdrawing group, ortho to the hydroxyl group significantly influences the compound's acidity and reactivity.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 603-86-1 | [1] |

| Molecular Formula | C₆H₄ClNO₃ | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 67-71 °C | ChemicalBook |

| Boiling Point (Predicted) | 217.3 ± 20.0 °C | ChemicalBook |

| Density (Rough Estimate) | 1.4914 g/cm³ | ChemicalBook |

| pKa (Predicted) | 5.43 ± 0.24 | Guidechem |

| UV max (λmax) | 405 nm | [1] |

| Solubility in Water | Sparingly soluble | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nitration of 2-chlorophenol (B165306). The following protocol is a representative experimental procedure.

Experimental Protocol: Nitration of 2-Chlorophenol

Materials:

-

2-chlorophenol

-

Glacial acetic acid

-

Nitric acid (concentrated)

-

Ice

Procedure:

-

A solution of 2-chlorophenol (0.155 mol, 15.8 mL) in glacial acetic acid (42 mL) is prepared in a flask suitable for cooling and stirring.[1]

-

The solution is chilled to 5 °C using an ice bath.[1]

-

Nitric acid (0.163 mol, 6.8 mL) is added dropwise to the stirred solution over a period of 45 minutes, ensuring the temperature is maintained at 5 °C.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5 °C.[1]

-

The reaction mixture is then poured over approximately 250 mL of ice.[1]

-

Any solid byproducts that form are removed by filtration.[1]

-

The resulting dark brown liquid is subjected to steam distillation to isolate the crude this compound as a yellow solid.[1]

-

The crude product can be further purified by recrystallization from water.[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, nitro, and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

FT-IR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group.

-

C=C stretching vibrations characteristic of the aromatic ring.

-

A C-Cl stretching vibration.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom (with its characteristic isotopic distribution) and the loss of functional groups such as the nitro and hydroxyl groups.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution reactions. The hydroxyl group can undergo various reactions such as etherification and esterification.

Its primary documented application is as a precursor in the synthesis of various pesticides and other specialty chemicals.[1]

Applications in Drug Development and Signaling Pathways

Despite its utility as a chemical intermediate, there is limited publicly available information directly linking this compound to specific drug development programs or its interaction with biological signaling pathways. Its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in medicinal chemistry. However, detailed studies on its specific pharmacological effects or mechanisms of action are not extensively reported in the literature. Researchers may find its reactive nature and substitution pattern useful for the synthesis of novel compounds for biological screening.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

A Comprehensive Technical Guide to 2-Chloro-6-nitrophenol: Safety, Handling, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and safety data for 2-Chloro-6-nitrophenol, a compound of interest in various research and development applications. It details essential safety protocols, handling procedures, and insights into its biological interactions, specifically its microbial degradation pathway. This document is intended to equip laboratory personnel with the necessary information to handle this compound safely and effectively.

Chemical and Physical Properties

This compound is a yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 603-86-1 |

| Molecular Formula | C₆H₄ClNO₃ |

| Appearance | Yellow Crystalline Powder |

| Storage Temperature | Room Temperature, under inert atmosphere |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. In case of exposure, it is crucial to follow the appropriate first aid measures.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P312 | Call a POISON CENTER/doctor if you feel unwell. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Protocols

Proper handling and storage of this compound are critical to ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.

Handling Procedures

-

Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Ventilation: Use in a well-ventilated area to minimize exposure.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

-

Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.

Emergency and First Aid Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Spill Response Protocol

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation. Remove all sources of ignition.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Cleanup: Use a dry cleanup procedure and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it into a suitable disposal container.

-

Decontamination: Wash the spill area with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Below is a logical workflow for handling a chemical spill of this compound.

Caption: Workflow for responding to a chemical spill.

Biological Interactions: Microbial Degradation

Recent research has shed light on the microbial degradation of chlorinated nitrophenols. Specifically, the bacterium Cupriavidus sp. CNP-8 has been shown to degrade 2-Chloro-4-nitrophenol (B164951) through the 1,2,4-benzenetriol (B23740) (BT) pathway.[1] This is a significant finding as it differs from the more commonly observed (chloro)hydroquinone pathways in other Gram-negative bacteria that utilize this compound.[1]

The degradation process is initiated by a two-component FAD-dependent monooxygenase, HnpAB, which converts 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a chloro-1,4-benzoquinone intermediate.[1] Subsequently, the enzyme HnpC, a BT 1,2-dioxygenase, catalyzes the ring-cleavage of 1,2,4-benzenetriol to form maleylacetate.[1]

The diagram below illustrates this biochemical pathway.

Caption: Microbial degradation pathway of 2-Chloro-4-nitrophenol.

Environmental Fate

The environmental fate of nitrophenols, in general, is influenced by processes such as photolysis and biodegradation.[2] In aquatic environments, the half-life of nitrophenols can range from one to eight days in freshwater.[2] In soil, biodegradation is a key process, with the half-life of 4-nitrophenol (B140041) being approximately one to three days under aerobic conditions.[2] It is important to prevent the release of this compound into the environment as it can contaminate soil and water sources.[3]

Conclusion

This technical guide provides essential information for the safe handling and use of this compound in a research setting. Adherence to the outlined safety protocols, proper handling procedures, and emergency preparedness are paramount to minimizing risks. The elucidation of its microbial degradation pathway not only contributes to our understanding of its environmental fate but also opens avenues for bioremediation research. Researchers, scientists, and drug development professionals are encouraged to utilize this guide as a foundational resource for working with this compound.

References

Solubility of 2-Chloro-6-nitrophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Chloro-6-nitrophenol in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₆H₄ClNO₃.[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Solubility Data

Extensive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The compound is noted to be sparingly soluble in water.[1] General information for nitrophenols suggests that they are typically more soluble in organic solvents than in water. For instance, related compounds like 4-chloro-2-nitrophenol (B165678) are more soluble in organic solvents such as ethanol (B145695) and acetone. While this suggests a similar trend for this compound, empirical determination is necessary for precise quantitative values.

The following table summarizes the qualitative solubility information gathered from various sources. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine quantitative solubility values for their specific applications.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | Reported as a suitable solvent for related compounds | Data not available |

| Ethanol | Reported as a suitable solvent for related compounds | Data not available | |

| Polar Aprotic | Acetone | Reported as a suitable solvent for related compounds | Data not available |

| Acetonitrile | Reported as a suitable solvent for related compounds | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Reported as a suitable solvent for related compounds | Data not available | |

| Nonpolar | Toluene | Data not available | Data not available |

| Hexane | Likely to have low solubility | Data not available | |

| Halogenated | Dichloromethane | Reported as a suitable solvent for related compounds | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Transfer a precise volume of the filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator can be used.

-

Once the solvent is removed, place the dish or vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. Alternatively, a vacuum desiccator can be used.

-

Record the final weight of the dish/vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

A Technical Guide to the Synthesis of 2-Chloro-6-nitrophenol from 2-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-6-nitrophenol from 2-chlorophenol (B165306), a key intermediate in the production of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic process, including reaction mechanisms, detailed experimental protocols, and methods for purification.

Introduction

The nitration of 2-chlorophenol is an electrophilic aromatic substitution reaction that yields a mixture of isomeric products, primarily this compound and 2-chloro-4-nitrophenol. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The interplay of these effects makes the selective synthesis of this compound a challenge. This guide presents a common method for this synthesis and discusses the key aspects of the procedure.

Reaction Mechanism and Signaling Pathway

The nitration of 2-chlorophenol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the generation of the nitronium ion (NO₂⁺), a potent electrophile, from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid, or in this case, the acidic environment of glacial acetic acid.

The electron-rich phenol (B47542) ring of 2-chlorophenol then attacks the nitronium ion. The hydroxyl group strongly activates the positions ortho and para to it (C4 and C6), while the chlorine atom at C2 also directs ortho and para, but is deactivating. The strong activation by the hydroxyl group is the dominant factor, leading to the substitution of a nitro group at either the C4 or C6 position. The formation of this compound is favored due to a combination of electronic and steric factors.

Figure 1: Reaction pathway for the nitration of 2-chlorophenol.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical synthesis of this compound from 2-chlorophenol.

| Parameter | Value |

| Reactants | |

| 2-Chlorophenol | 0.155 mol (15.8 mL) |

| Nitric Acid (concentrated) | 0.163 mol (6.8 mL) |

| Glacial Acetic Acid | 42 mL |

| Reaction Conditions | |

| Temperature | 5 °C |

| Reaction Time | 1.25 hours |

| Product Yield | |

| This compound (recrystallized) | 18% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

2-Chlorophenol

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter paper)

-

Steam distillation apparatus

-

Recrystallization apparatus

Synthesis Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 0.155 mol (15.8 mL) of 2-chlorophenol in 42 mL of glacial acetic acid.[1]

-

Cooling : Chill the solution to 5 °C using an ice bath.[1]

-

Addition of Nitric Acid : While maintaining the temperature at 5 °C and with constant stirring, add 0.163 mol (6.8 mL) of concentrated nitric acid dropwise over a period of 45 minutes.[1]

-

Reaction : After the addition is complete, continue to stir the reaction mixture at 5 °C for an additional 30 minutes.[1]

-

Quenching : Pour the reaction mixture over approximately 250 mL of ice.[1]

-

Initial Filtration : A black solid may form during the reaction. Remove this by filtration.[1]

Purification

-

Steam Distillation : The resulting dark brown liquid is subjected to steam distillation. The ortho-isomer, this compound, is steam volatile due to intramolecular hydrogen bonding, while the para-isomer, 2-chloro-4-nitrophenol, is not, owing to intermolecular hydrogen bonding.[1]

-

Recrystallization : The yellow solid obtained from the steam distillation is collected and recrystallized from water to yield the pure this compound.[1]

References

electrophilic substitution mechanism in 2-Chloro-6-nitrophenol

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in 2-Chloro-6-nitrophenol

This document provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) mechanism as it applies to this compound. It is intended for researchers, scientists, and drug development professionals who utilize substituted phenols in organic synthesis. The guide details the interplay of substituent effects, predicts regioselectivity for various EAS reactions, presents relevant quantitative data, and provides illustrative experimental protocols based on established chemical literature.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. The mechanism universally proceeds through a two-step pathway:

-

Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[1]

-

Deprotonation and Restoration of Aromaticity: A weak base abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system, yielding the final substituted product.[1]

The reactivity of the aromatic ring and the position of the incoming electrophile are critically influenced by the electronic properties of the substituents already present on the ring.[1][2]

Caption: General two-step mechanism of electrophilic aromatic substitution.

Analysis of Substituent Effects in this compound

The regiochemical outcome of electrophilic substitution on this compound is dictated by the combined directing effects of its three substituents: the hydroxyl (-OH), chloro (-Cl), and nitro (-NO2) groups. These groups modulate the electron density of the aromatic ring and stabilize or destabilize the sigma complex intermediate.

-

Hydroxyl Group (-OH): Located at C1, the hydroxyl group is a powerful activating group.[3] It donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This significantly increases the nucleophilicity of the ring, making it much more reactive than benzene.[4] As a strongly activating group, it directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).[3]

-

Chloro Group (-Cl): Positioned at C2, the chlorine atom is a weakly deactivating group.[5] Its strong -I effect withdraws electron density, making the ring less reactive. However, it possesses lone pairs that can be donated via a +R effect, which directs incoming electrophiles to the ortho and para positions (C3 and C5 relative to the chlorine).[4]

-

Nitro Group (-NO2): At C6, the nitro group is a potent deactivating group. It strongly withdraws electron density from the ring through both a powerful -I effect and a -R effect.[5] This makes the aromatic ring significantly less nucleophilic and less reactive towards electrophiles. It directs incoming electrophiles to the meta position (C2 and C4 relative to the nitro group).[1][5]

Data Presentation: Substituent Effects

The following table summarizes the electronic effects of the substituents present in this compound.

| Substituent | Position | Classification | Electronic Effect | Directing Influence |

| -OH | C1 | Strongly Activating | +R >> -I | ortho, para |

| -Cl | C2 | Weakly Deactivating | -I > +R | ortho, para |

| -NO2 | C6 | Strongly Deactivating | -R, -I | meta |

Predicting Regioselectivity

The final position of substitution is determined by the consensus of the directing effects, with the most powerful activating group typically dominating the outcome.[1] The available positions for substitution on the this compound ring are C3, C4, and C5.

-

Influence on C4: The hydroxyl group at C1 strongly directs para to C4. The nitro group at C6 directs meta to C4. These two effects are reinforcing , making C4 the most electronically enriched and favored site for electrophilic attack.

-

Influence on C3 and C5: The chloro group at C2 directs ortho to C3 and para to C5. However, this directing effect is significantly weaker than the powerful activation towards C4 provided by the hydroxyl group. Furthermore, the overall deactivation of the ring by the nitro and chloro groups makes positions not activated by the hydroxyl group less favorable.

Caption: Logical workflow for predicting regioselectivity in this compound.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Further nitration of this compound is expected to yield 2-Chloro-4,6-dinitrophenol. Due to the presence of deactivating groups, forcing conditions (e.g., a mixture of concentrated nitric and sulfuric acids) are typically required.

Halogenation

Halogenation, such as bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃), would introduce a halogen at the C4 position, yielding 4-Bromo-2-chloro-6-nitrophenol.

Sulfonation

Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) will introduce a sulfonic acid group (-SO₃H) at the C4 position, resulting in 3-Chloro-2-hydroxy-5-nitrobenzenesulfonic acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible on the this compound substrate.[6][7] There are two primary reasons for this limitation:

-

Ring Deactivation: The aromatic ring is strongly deactivated by the nitro group and, to a lesser extent, the chloro group, making it insufficiently nucleophilic to attack the carbocation or acylium ion intermediates.[7]

-

Catalyst Complexation: The lone pairs on the hydroxyl group's oxygen will complex with the Lewis acid catalyst (e.g., AlCl₃), placing a positive charge on the oxygen. This transforms the -OH group into a powerful deactivating group, shutting down any potential reaction.[7]

Data Presentation: Predicted Reaction Outcomes

| Reaction | Reagents | Predicted Major Product | Feasibility |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Chloro-4,6-dinitrophenol | Feasible |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-chloro-6-nitrophenol | Feasible |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 3-Chloro-2-hydroxy-5-nitrobenzenesulfonic acid | Feasible |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No Reaction | Unlikely |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No Reaction | Unlikely |

Experimental Protocols

The following protocols are illustrative methodologies for performing electrophilic aromatic substitution reactions on substrates similar to this compound. These should be adapted and optimized for the specific substrate and desired scale.

Protocol: Nitration of a Substituted Phenol

This protocol is adapted from the synthesis of nitrophenols and can be considered a starting point for the nitration of this compound.[8][9]

-

Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Reagent Preparation: Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) with cooling.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it to the reaction flask.

-

Reaction: Cool the substrate solution to 0-5 °C. Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product (2-Chloro-4,6-dinitrophenol) is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol: Bromination of a Substituted Phenol

This protocol provides a general method for the Lewis acid-catalyzed bromination of an activated aromatic ring.

-

Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas).

-

Reagent Addition: Add this compound (1.0 eq) and a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) to the flask.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the mixture.

-

Bromine Addition: Dissolve liquid bromine (1.0 eq) in the same inert solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature.

-

Stirring: Stir the reaction at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product (4-Bromo-2-chloro-6-nitrophenol) can be purified by column chromatography or recrystallization.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [wap.guidechem.com]

- 9. paspk.org [paspk.org]

Spectroscopic Data of 2-Chloro-6-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-nitrophenol (CAS No. 603-86-1), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive characterization of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Analysis Workflow

The characterization of this compound involves a multi-faceted spectroscopic approach. The general workflow, from sample preparation to data analysis and final structure confirmation, is depicted in the diagram below. This integrated method ensures a thorough and accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, and a broad signal for the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.00 | broad singlet | 1H | OH |

| 8.16 | doublet | 1H | H-3 |

| 7.70 | doublet | 1H | H-5 |

| 7.15 | triplet | 1H | H-4 |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C-OH |

| 138.8 | C-NO₂ |

| 133.5 | C-4 |

| 125.0 | C-5 |

| 122.2 | C-3 |

| 121.2 | C-Cl |

Experimental Protocol: NMR

-

Instrumentation : JEOL EX-270 Spectrometer

-

Frequency : 270 MHz for ¹H NMR, 67.8 MHz for ¹³C NMR

-

Solvent : Deuterated chloroform (B151607) (CDCl₃)

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm

-

Sample Preparation : A small amount of this compound was dissolved in CDCl₃ in a standard 5 mm NMR tube.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3218 | Strong, Broad | O-H stretch (phenolic) |

| 1618 | Strong | C=C stretch (aromatic) |

| 1580 | Strong | C=C stretch (aromatic) |

| 1538 | Strong | N-O asymmetric stretch (nitro group) |

| 1472 | Medium | C=C stretch (aromatic) |

| 1350 | Strong | N-O symmetric stretch (nitro group) |

| 1297 | Strong | C-O stretch (phenol) |

| 1249 | Medium | C-H in-plane bend |

| 1152 | Medium | C-H in-plane bend |

| 853 | Strong | C-H out-of-plane bend |

| 793 | Strong | C-Cl stretch |

| 740 | Medium | C-H out-of-plane bend |

Experimental Protocol: IR

-

Instrumentation : Not specified in the source data. A modern FT-IR spectrometer is assumed.

-

Technique : KBr pellet method.

-

Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) powder. The mixture was then pressed under high pressure to form a thin, transparent pellet through which the IR beam was passed.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 175 | 21.1 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 173 | 63.2 | [M]⁺ (Molecular ion) |

| 143 | 100.0 | [M - NO]⁺ |

| 127 | 26.3 | [M - NO₂]⁺ or [M - H₂O - Cl]⁺ |

| 99 | 94.7 | [C₅H₄ClO]⁺ |

| 73 | 57.9 | [C₆H₅]⁺ |

| 63 | 100.0 | [C₅H₃]⁺ |

Experimental Protocol: MS

-

Instrumentation : Not specified in the source data. A standard mass spectrometer with an electron ionization source is assumed.

-

Ionization Mode : Electron Ionization (EI)

-

Ionization Energy : 70 eV (a standard value for EI-MS)

-

Sample Introduction : The sample was likely introduced via a direct insertion probe or after separation by gas chromatography (GC). The solid sample is volatilized by heating in the ion source. The resulting gaseous molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

2-Chloro-6-nitrophenol: A Core Intermediate in Modern Pesticide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitrophenol is a versatile aromatic chemical intermediate with the molecular formula C₆H₄ClNO₃. Characterized by a phenol (B47542) ring substituted with a chlorine atom and a nitro group at positions 2 and 6 respectively, this compound serves as a critical building block in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern provides reactive sites that are instrumental in constructing more complex molecules with desired pesticidal activities. This technical guide delves into the synthesis of pesticides using this compound as a key precursor, providing detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways. While direct synthesis pathways for commercial pesticides starting from this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates, such as 2,6-dichloro-4-nitrophenol (B181596) (a precursor to the insecticide hexaflumuron) and 2-chloro-4-nitroaniline (B86195) (a precursor to the molluscicide and anthelmintic niclosamide), makes it a highly relevant subject of study for the development of new agrochemicals.[2]

Synthetic Pathways and Methodologies

The primary utility of this compound in pesticide synthesis lies in the reactivity of its functional groups. The nitro group can be reduced to an amine, which can then undergo a variety of condensation reactions. The phenolic hydroxyl group can be derivatized, and the chlorine atom can be substituted, offering multiple avenues for molecular elaboration.

A representative synthetic application of a closely related nitrophenol intermediate is the synthesis of niclosamide (B1684120). While the commercial synthesis of niclosamide utilizes 2-chloro-4-nitroaniline, a hypothetical yet chemically plausible pathway can be outlined starting from this compound. This would involve the reduction of the nitro group to an amine, followed by amidation with 5-chlorosalicylic acid.

Hypothetical Synthesis of a Niclosamide Analog from this compound

This section outlines a two-step process for the synthesis of a niclosamide analog. The first step involves the reduction of this compound to 2-amino-6-chlorophenol (B183061). The second step is the amidation of the resulting aminophenol with 5-chlorosalicylic acid.

Step 1: Reduction of this compound to 2-Amino-6-chlorophenol

The reduction of the nitro group is a fundamental transformation. A common and effective method for this is catalytic hydrogenation or reduction using metals in acidic media.

Experimental Protocol: Reduction via Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 10.0 g (0.0576 mol) of this compound in 100 mL of ethanol.

-

Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-6-chlorophenol. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Amidation of 2-Amino-6-chlorophenol with 5-Chlorosalicylic Acid

The formation of the amide bond between the aminophenol and salicylic (B10762653) acid derivative is the key step in forming the final pesticide structure.

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid: In a round-bottom flask, suspend 9.9 g (0.0576 mol) of 5-chlorosalicylic acid in 100 mL of toluene (B28343). Add 8.2 g (0.068 mol) of thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2 hours to form the acyl chloride. Remove the excess thionyl chloride and toluene under reduced pressure.

-

Amidation Reaction: Dissolve the crude 2-amino-6-chlorophenol (approximately 0.0576 mol) in 100 mL of dichloromethane (B109758) (DCM) and cool to 0°C. Add the freshly prepared 5-chlorosaloyl chloride in DCM dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure niclosamide analog.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of niclosamide and related compounds, providing a benchmark for the expected outcomes of the hypothetical synthesis described above.

| Parameter | Step 1: Reduction of Nitrophenol | Step 2: Amidation | Reference |

| Starting Material | 2-chloro-4-nitrophenol | 2-chloro-4-nitroaniline | [3] |

| Reagents | Iron powder, HCl | 5-chlorosalicylic acid, PCl₃ | [4] |

| Solvent | Ethanol/Water | Toluene | [4] |

| Reaction Temperature | Reflux | 110-120°C | [4] |

| Reaction Time | 3 hours | 3 hours | [4] |

| Yield | >90% | 75-85% | [3][4] |

| Purity | >98% (after recrystallization) | >95% (after recrystallization) | [3] |

Mechanism of Action of Related Pesticides

Understanding the biological pathways affected by pesticides derived from nitrophenol intermediates is crucial for developing new and effective compounds. Below are the mechanisms of action for two prominent pesticides, Hexaflumuron (B1673140) and Niclosamide.

Hexaflumuron: Chitin (B13524) Synthesis Inhibition

Hexaflumuron is an insect growth regulator that interferes with the synthesis of chitin, a major component of an insect's exoskeleton.[5] This disruption of the molting process is ultimately lethal to the insect.

The chitin biosynthesis pathway in insects begins with trehalose (B1683222) and culminates in the polymerization of N-acetylglucosamine (GlcNAc) units by the enzyme chitin synthase.[5][6]

Niclosamide: Multi-pathway Inhibitor

Niclosamide has been shown to affect multiple signaling pathways in target organisms. Its primary mode of action in cestodes is the uncoupling of oxidative phosphorylation. However, in other contexts, it has been identified as an inhibitor of several key cellular signaling pathways, including the Wnt/β-catenin and STAT3 pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene expression.[7][8][9]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, proliferation, and survival. Cytokines or growth factors binding to their receptors lead to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes. Niclosamide has been shown to inhibit the phosphorylation and transcriptional activity of STAT3.[10][11][12][13]

Conclusion

This compound represents a valuable and reactive intermediate for the synthesis of novel pesticides. While direct, large-scale applications may not be as prevalent as for some of its isomers, its chemical properties make it an attractive starting point for the exploration of new active ingredients. The synthetic methodologies and biological pathway information presented in this guide provide a solid foundation for researchers and professionals in the agrochemical and pharmaceutical industries to design and develop next-generation pest control agents. The insights into the mechanisms of action of related compounds like hexaflumuron and niclosamide offer clear targets for rational drug design, enabling the creation of more effective and selective pesticides.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of Chitin | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 11. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. aacrjournals.org [aacrjournals.org]

discovery and history of 2-Chloro-6-nitrophenol

An In-Depth Technical Guide to 2-Chloro-6-nitrophenol: Discovery, Synthesis, and Characterization

Overview

This compound, with the chemical formula C₆H₄ClNO₃, is a yellow crystalline solid organic compound.[1][2] Its molecular structure consists of a phenol (B47542) ring substituted with a chlorine atom and a nitro group at positions 2 and 6, respectively.[1] This compound is primarily utilized as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1] It is sparingly soluble in water and may cause skin and eye irritation.[1]

Historical Context and Discovery

While the specific date and discoverer of this compound are not extensively documented, its synthesis falls within the broader historical development of aromatic chemistry in the 19th and early 20th centuries. The nitration of phenols, a key reaction in its synthesis, has been a fundamental process in organic chemistry for producing intermediates for dyes, explosives, and pharmaceuticals. Similarly, the chlorination of aromatic compounds was well-established during this period. The synthesis of this compound is a logical extension of these foundational reactions, likely first prepared through the nitration of 2-chlorophenol (B165306). Its history is intrinsically linked to the industrial demand for specialized chemical intermediates.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | [1][3] |

| Molecular Weight | 173.55 g/mol | [3] |

| CAS Number | 603-86-1 | [1][3] |

| Appearance | Yellow crystalline solid/powder | [1][2] |

| Melting Point | 67-71 °C | [2] |

| Boiling Point | 217.3±20.0 °C (Predicted) | [2] |

| pKa | 5.43±0.24 (Predicted) | [2] |

| λmax | 405 nm | [1][2] |

| Solubility | Sparingly soluble in water | [1] |

| InChI | InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)O)--INVALID-LINK--[O-] | [1][3] |

Synthesis and Manufacturing

The primary method for the synthesis of this compound is through the direct nitration of 2-chlorophenol.[1] This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring. The hydroxyl (-OH) and chloro (-Cl) groups are ortho-, para-directing activators and deactivators, respectively, influencing the position of the incoming nitro group.

Experimental Protocols

Synthesis of this compound via Nitration of 2-Chlorophenol

This protocol is based on established procedures for the nitration of chlorophenols.[1]

Materials:

-

2-chlorophenol (0.155 mol)

-

Glacial acetic acid (42 mL)

-

Nitric acid (0.163 mol)

-

Ice

-

Steam distillation apparatus

-

Recrystallization solvent (water)

Procedure:

-

A solution of 2-chlorophenol (0.155 mol, 15.8 mL) in glacial acetic acid (42 mL) is prepared in a reaction vessel.

-

The solution is chilled to 5 °C using an ice bath with constant magnetic stirring.

-

Nitric acid (0.163 mol, 6.8 mL) is added dropwise to the chilled solution over a period of 45 minutes. The temperature is maintained at 5 °C throughout the addition.

-

After the addition is complete, the reaction is allowed to proceed at 5 °C for an additional 30 minutes.

-

The reaction mixture is then poured over approximately 250 mL of ice.

-

Any black solid that forms during the reaction is removed by filtration.

-

The resulting dark brown liquid is subjected to steam distillation.

-

The steam distillation yields a yellow solid product.

-

The crude yellow solid is purified by recrystallization from water to afford the final product, this compound.[1]

Analytical Methods

The characterization and purity assessment of this compound can be performed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of related compounds.[4] The mobile phase typically consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC/MS is a highly selective and sensitive method for identifying and quantifying nitrophenols and their derivatives.[5]

-

Spectroscopy:

-

UV-Vis Spectroscopy: The maximum absorbance (λmax) is observed at 405 nm.[1][2]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of functional groups such as -OH, -NO₂, and C-Cl.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure of the molecule.[3][6][7]

-

Applications and Uses

This compound serves as a valuable intermediate in the chemical industry.[1]

-

Pesticide Synthesis: It is a precursor for the production of various pesticide compounds.[1]

-

Chemical Synthesis: Its reactivity allows it to be a building block for the creation of more complex organic molecules and pharmaceutical intermediates.[1]

Safety and Toxicology

This compound is considered a hazardous substance.

-

Hazards: It causes serious eye irritation and may cause skin and respiratory irritation.[3] It is harmful if swallowed.[3]

-

Environmental Impact: It poses a significant environmental hazard and measures should be taken to prevent its release into soil and water sources.[1]

-

Storage: It should be stored in a cool, dry place under an inert atmosphere.[1][2]

Visualizations

Caption: Synthesis workflow for this compound from 2-chlorophenol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 603-86-1 [m.chemicalbook.com]

- 3. Phenol, 2-chloro-6-nitro- | C6H4ClNO3 | CID 11784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(603-86-1) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Note: A Guide to the Synthesis of 2-Chloro-6-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized protocol for the synthesis of 2-chloro-6-nitrophenol for informational and research purposes. The synthesis of this compound involves highly corrosive and reactive chemicals that present significant safety risks, including the potential for exothermic reactions and the release of toxic fumes. This procedure must only be performed by trained professionals in a well-equipped chemical laboratory with appropriate engineering controls, including a certified chemical fume hood. Adherence to all institutional and governmental safety regulations is mandatory.

Introduction

This compound is an important organic intermediate used in the synthesis of various chemical products, including pesticides and other complex organic compounds.[1] It is a yellow crystalline solid with the chemical formula C₆H₄ClNO₃.[1] The synthesis typically involves the electrophilic aromatic substitution of 2-chlorophenol (B165306) using a nitrating agent. Due to the ortho-, para-directing nature of the hydroxyl and chloro substituents, the reaction yields a mixture of isomers, primarily this compound and 2-chloro-4-nitrophenol. Careful control of reaction conditions is crucial for maximizing the yield of the desired ortho-isomer and ensuring operational safety.

Principle of Synthesis

The synthesis is based on the nitration of 2-chlorophenol. In this reaction, the nitronium ion (NO₂⁺), typically generated in situ from nitric acid, acts as the electrophile. The hydroxyl (-OH) and chlorine (-Cl) groups on the phenol (B47542) ring are ortho-, para-directing, guiding the incoming nitro group to the positions ortho or para relative to them.

Materials and Hazard Data

All personnel must review the Safety Data Sheet (SDS) for each chemical before beginning the experiment. The primary hazards include severe chemical burns from corrosive acids, inhalation toxicity from fumes, and the potential for uncontrolled exothermic reactions.[2][3][4]

| Chemical Name | Formula | Molecular Wt. ( g/mol ) | Key Hazards |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | Toxic, Corrosive, Irritant |

| Nitric Acid (conc.) | HNO₃ | 63.01 | Strong Oxidizer, Severely Corrosive, Toxic by Inhalation |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Flammable, Corrosive, Causes Severe Burns |

| This compound | C₆H₄ClNO₃ | 173.55 | Irritant (Skin, Eyes), Harmful if Swallowed[1][5] |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | Irritant, Harmful |

Experimental Protocol

This protocol outlines a general method for the nitration of 2-chlorophenol. Researchers should optimize molar ratios, reaction times, and purification methods based on their specific equipment and desired product purity.

4.1. Personal Protective Equipment (PPE)

-

Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a full-face shield.[2]

-

Chemical-resistant lab coat or apron.[2]

-

Appropriate respiratory protection may be necessary depending on the scale and ventilation.[2]

4.2. General Procedure

-

Reaction Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Preparation: Place the starting material, 2-chlorophenol, into the flask and dissolve it in a suitable solvent, such as glacial acetic acid.[1]

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to approximately 5 °C.[1] Maintaining a low temperature is critical to control the exothermic nature of the nitration reaction and to minimize the formation of byproducts.[6]

-

Nitration: Slowly add the nitrating agent (e.g., nitric acid) dropwise to the stirred solution via the dropping funnel.[1] The rate of addition must be carefully controlled to keep the internal temperature from rising significantly.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature with continuous stirring.[1]

-

Quenching: Once the reaction is complete, the mixture is typically quenched by pouring it slowly over crushed ice or into cold water.[1] This step precipitates the solid product.

-

Isolation: The crude product, a mixture of isomers, is collected by vacuum filtration.

4.3. Purification The crude solid contains a mixture of this compound and 2-chloro-4-nitrophenol.

-

Steam Distillation: This technique can be used to separate the more volatile ortho-isomer (this compound) from the less volatile para-isomer.[1]

-

Recrystallization: The isolated solid can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield the final product as yellow crystals.[1]

Visualizations

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

References

step-by-step nitration of 2-chlorophenol to yield 2-Chloro-6-nitrophenol

This document provides a high-level overview intended for researchers and chemical professionals. It outlines the chemical principles, general procedures, and critical safety considerations for the nitration of 2-chlorophenol (B165306).

Disclaimer: The following information is for educational and informational purposes only. Nitration reactions are highly energetic and potentially dangerous. They should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions in place. This document is not a substitute for a validated laboratory protocol, a thorough risk assessment, or professional training and supervision.

Application Note: Regioselective Nitration of 2-Chlorophenol

Introduction

The nitration of phenols is a classic example of electrophilic aromatic substitution. The reaction involving 2-chlorophenol is of interest for studying the directing effects of competing substituent groups on an aromatic ring. The primary products are 2-chloro-6-nitrophenol and 2-chloro-4-nitrophenol (B164951). The synthesis of a specific isomer like this compound requires careful control of reaction conditions to favor its formation over other isomers. This document outlines the underlying chemical theory, general laboratory approach, and essential safety data.

Chemical Principles

The regioselectivity of the nitration is governed by the two substituents on the phenol (B47542) ring: the hydroxyl group (-OH) and the chlorine atom (-Cl).

-

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para- directing group. It activates the aromatic ring towards electrophilic attack by donating electron density, particularly at positions 2, 4, and 6.

-

Chlorine Atom (-Cl): This is a deactivating, ortho-, para- directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance.

In 2-chlorophenol, the powerful activating effect of the -OH group dominates. The potential sites for nitration are C4 (para to -OH) and C6 (ortho to -OH). The C6 position is sterically hindered to some extent by the adjacent chlorine atom. The ratio of this compound to 2-chloro-4-nitrophenol can be influenced by factors such as the choice of nitrating agent, solvent, and reaction temperature.

Data Summary

Quantitative data for the key chemical entities involved in this process are summarized below.

Table 1: Physicochemical Properties and CAS Numbers

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 | 7 - 9[1][2][3] | 175 - 176[1][2] | Colorless to amber liquid[1][2][3] |

| Nitric Acid | 7697-37-2 | HNO₃ | 63.01[4] | -42[4][5] | 83 - 121[4][5] | Colorless, fuming liquid[4][6] |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08[7] | 10.31[8] | 337[8] | Colorless, oily liquid[8][9][10] |

| This compound | 603-86-1 | C₆H₄ClNO₃ | 173.55[11] | 67 - 71[12] | 217.3 (Predicted)[12] | Yellow crystalline powder[12][13] |

| 2-Chloro-4-nitrophenol | 619-08-9 | C₆H₄ClNO₃ | 173.55[14] | 105 - 106[14][15][16] | 290.6 (Predicted)[14][15] | White to beige powder[14][15] |

Experimental Protocol: General Methodology & Safety

This section describes a generalized procedure. A specific, detailed, and internally validated protocol coupled with a comprehensive risk assessment is mandatory before any work commences.

1. Critical Safety Precautions

-

Personal Protective Equipment (PPE): A full complement of PPE is required, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).

-

Engineered Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.

-

Temperature Control: The reaction is highly exothermic. A robust cooling system (e.g., an ice-salt bath or a cryocooler) is essential to maintain the reaction temperature, typically between 0 and 5 °C. Failure to control the temperature can lead to a runaway reaction, rapid production of toxic NOx gases, and the formation of highly explosive polynitrated byproducts.

-

Controlled Reagent Addition: The nitrating agent must be added slowly (dropwise) using a pressure-equalizing addition funnel to prevent a sudden exotherm.

-

Quenching: The reaction should be quenched by slowly pouring the reaction mixture over a large amount of crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture.

-

Emergency Preparedness: An appropriate spill kit for corrosive materials and a safety shower/eyewash station must be immediately accessible.

2. General Procedure

-

Reaction Setup: 2-chlorophenol is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The flask is then cooled in the prepared bath to the target temperature (0-5 °C).

-

Nitration: The nitrating agent (e.g., a cooled solution of nitric acid, or a mixture of nitric and sulfuric acids known as "mixed acid") is added dropwise to the stirred solution of 2-chlorophenol. The rate of addition is carefully controlled to ensure the internal temperature does not exceed the set limit.

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at low temperature for a specified period. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Workup: The reaction mixture is carefully poured onto a stirred slurry of ice and water. The resulting precipitate (a mixture of isomers) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude product is a mixture of this compound and 2-chloro-4-nitrophenol. Separation of these isomers is typically achieved by methods that exploit their different physical properties, such as steam distillation or column chromatography. The ortho-isomer (this compound) is generally more volatile and can often be separated by steam distillation.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including Melting Point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Visualizations

Diagrams help clarify the process flow and chemical logic.

Caption: General experimental workflow for the nitration of 2-chlorophenol.

Caption: Directing effects on the 2-chlorophenol aromatic ring.

References

- 1. 2-Chlorophenol CAS#: 95-57-8 [m.chemicalbook.com]

- 2. 2-Chlorophenol | 95-57-8 [chemicalbook.com]

- 3. 2-CHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. alchemielabs.com [alchemielabs.com]

- 5. echemi.com [echemi.com]

- 6. hsrm.umn.edu [hsrm.umn.edu]

- 7. SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 9. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sulfuric Acid: Properties, Structure & Uses | Turito [turito.com]

- 11. Phenol, 2-chloro-6-nitro- | C6H4ClNO3 | CID 11784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 603-86-1 [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 15. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. 2-氯-4-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: HPLC Method for the Analysis of a 2-Chloro-6-nitrophenol Reaction Mixture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Chloro-6-nitrophenol from a typical reaction mixture. This method is crucial for monitoring reaction progress, determining product purity, and identifying potential byproducts. The protocol employs a reversed-phase C18 column with gradient elution, providing excellent resolution of the target analyte from related aromatic compounds. This document provides a comprehensive experimental protocol, data presentation, and a workflow diagram to ensure easy implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Accurate and reliable analytical methods are essential for monitoring its formation and purity to ensure the quality and efficiency of the synthetic process. HPLC is a powerful technique for the analysis of such reaction mixtures due to its high resolution and sensitivity. This application note presents a validated HPLC method capable of separating this compound from potential starting materials, isomers, and byproducts that may be present in a typical reaction mixture.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.[2]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and ultrapure water are required.[2][3]

-

Reagents: Phosphoric acid or Trifluoroacetic acid (TFA) for mobile phase modification.[3][4]

-

Standards: Analytical standards of this compound and any other potential components of the reaction mixture (e.g., 2-chlorophenol, 2-Chloro-4-nitrophenol) should be procured.

Chromatographic Conditions

A gradient elution is recommended to ensure the separation of components with varying polarities that may be present in the reaction mixture.[3]

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm[2] |

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of each analytical standard (this compound, 2-chlorophenol, etc.) and dissolve in 10 mL of methanol in separate volumetric flasks.

-

Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working standard mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

-

Reaction Quenching: If the reaction is ongoing, quench a small aliquot of the reaction mixture by diluting it in a suitable solvent to stop the reaction.

-

Dilution: Accurately dilute a known volume or weight of the reaction mixture with methanol to bring the expected concentration of this compound within the calibration range. A 100-fold dilution is a good starting point.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

| Resolution (Rs) | Rs ≥ 2.0 between critical pairs | > 2.5 |

Table 2: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 758.9 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Retention Times of Potential Reaction Mixture Components

| Compound | Expected Retention Time (min) |

| 2-Chlorophenol (Starting Material) | ~ 4.5 |

| 2-Chloro-4-nitrophenol (Isomer) | ~ 6.8 |

| This compound (Product) | ~ 8.2 |

| Dinitrophenol byproducts | > 9.0 |

Workflow and Diagrams

The overall workflow for the HPLC analysis of the this compound reaction mixture is depicted below.